4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 223668-09-5
VCID: VC8256898
InChI: InChI=1S/C11H11NO3/c1-12-9-4-3-7(15-2)5-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3
SMILES: CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one

CAS No.: 223668-09-5

Cat. No.: VC8256898

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one - 223668-09-5

Specification

CAS No. 223668-09-5
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 4-hydroxy-6-methoxy-1-methylquinolin-2-one
Standard InChI InChI=1S/C11H11NO3/c1-12-9-4-3-7(15-2)5-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3
Standard InChI Key DYEJJCQLQRUPRP-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O
Canonical SMILES CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one (CAS No. 223668-09-5) is a quinolinone derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. Its IUPAC name, 4-hydroxy-6-methoxy-1-methylquinolin-2-one, reflects the positions of hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents on the quinoline backbone. The compound’s canonical SMILES string, CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O, encodes its structural topology, while its Standard InChIKey (DYEJJCQLQRUPRP-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.223668-09-5
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
IUPAC Name4-hydroxy-6-methoxy-1-methylquinolin-2-one
SMILESCN1C2=C(C=C(C=C2)OC)C(=CC1=O)O
InChIKeyDYEJJCQLQRUPRP-UHFFFAOYSA-N

Spectroscopic and Crystallographic Insights

Nuclear magnetic resonance (NMR) studies of analogous 4-hydroxyquinolin-2(1H)-ones reveal distinct spectral patterns. For example, the ¹H NMR spectrum of the related compound 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) (referred to as 4b in the literature) exhibits characteristic signals:

  • A singlet at δ = 6.14 ppm corresponding to the methylene bridge proton (q-CH).

  • Methoxy group protons as a singlet at δ = 3.77 ppm .

  • Exchangeable protons (OH and NH) appearing as broad singlets between δ = 12.08–13.39 ppm .

These features confirm the non-equivalence of quinolinone rings due to restricted rotation, a property critical for understanding the compound’s tautomeric behavior .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one derivatives often involves multi-step strategies. A notable method employs Cu-catalyzed [3+2] cycloaddition (Huisgen-Meldal-Sharpless reaction) to tether triazole moieties to the quinolinone core . For instance, terminal alkynes like 4a–c react with azido-quinolinones (7a–d) in dimethylformamide (DMF) under CuI catalysis to yield triazole-linked bis-quinolinones (8a–l) with yields exceeding 80% .

Key Reaction Steps:

  • Formation of Terminal Alkynes:

    • Condensation of 4-hydroxyquinolin-2(1H)-ones (1a–c) with propargyl bromide in DMF produces alkynes (4a–c) .

  • Cycloaddition:

    • Reaction of alkynes (4a–c) with azides (7a–d) generates triazole-linked derivatives, confirmed via ¹H NMR and mass spectrometry .

Reactivity and Functionalization

AspectRecommendation
Personal ProtectionGloves, lab coat, goggles
VentilationUse fume hoods
StorageCool, dry, inert environment
DisposalFollow hazardous waste protocols

Future Research Directions

Expanding Therapeutic Applications

Future studies should explore:

  • Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., alkyl chains, halogens) to optimize antimicrobial potency .

  • Target Identification: Elucidating molecular targets in fungal pathogens using proteomic or genomic approaches.

  • Formulation Development: Enhancing bioavailability through nanoparticle encapsulation or prodrug strategies.

Synthetic Methodology Innovations

Advancements in green chemistry—such as photoflow reactors or biocatalytic routes—could streamline the synthesis of quinolinone derivatives while reducing environmental impact .

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